2,4-Dibenzyloxybenzyl Alcohol

Description

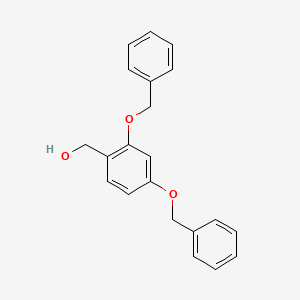

Structure

3D Structure

Properties

IUPAC Name |

[2,4-bis(phenylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKZCTCRUPIJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441889 | |

| Record name | 2,4-Dibenzyloxybenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33617-58-2 | |

| Record name | 2,4-Dibenzyloxybenzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,4-Dibenzyloxybenzyl alcohol

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibenzyloxybenzyl Alcohol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the . This compound serves as a crucial intermediate in various organic syntheses, particularly where selective protection of hydroxyl groups is paramount. The guide details a reliable two-step synthetic pathway, starting from the commercially available 2,4-dihydroxybenzaldehyde. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offering insights gleaned from established chemical principles. Furthermore, a complete guide to the structural elucidation and purity verification of the final product is presented, employing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Significance

This compound, with a molecular formula of C₂₁H₂₀O₃ and a molecular weight of 320.38 g/mol [1], is a derivative of 2,4-dihydroxybenzyl alcohol where the two phenolic hydroxyl groups are protected as benzyl ethers. This protection strategy is fundamental in multi-step organic synthesis. The benzyl ether group is valued for its stability across a wide range of reaction conditions—including acidic, basic, and certain reducing or oxidizing environments—while being readily removable under specific, mild conditions, typically through catalytic hydrogenolysis.

The strategic use of such protecting groups allows for chemical transformations on other parts of a molecule without unintended side reactions involving the hydroxyl groups. The conversion of the aldehyde in the precursor to an alcohol function in the final product further enhances its utility as a versatile building block for more complex molecular architectures.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Step 1: O-Alkylation (Dibenzylation) of 2,4-dihydroxybenzaldehyde to form the intermediate, 2,4-dibenzyloxybenzaldehyde.

-

Step 2: Reduction of the aldehyde functional group to a primary alcohol.

This pathway is reliable, scalable, and utilizes common laboratory reagents.

Figure 1: Overall two-step synthesis workflow for this compound.

Step 1: Synthesis of 2,4-Dibenzyloxybenzaldehyde

Mechanism and Rationale: The first step involves a Williamson ether synthesis. The phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde are acidic enough to be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic benzylic carbon of benzyl chloride in an Sₙ2 reaction to form the stable benzyl ether linkages.[2] Using a polar aprotic solvent like acetone facilitates this reaction type. Two equivalents of benzyl chloride are required to ensure both hydroxyl groups are alkylated.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq.).

-

Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (2.5 eq.).

-

To this stirring suspension, add benzyl chloride (2.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure 2,4-dibenzyloxybenzaldehyde as a crystalline solid.[3]

Step 2: Synthesis of this compound

Mechanism and Rationale: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is the ideal choice for this transformation as it is a chemoselective reagent that readily reduces aldehydes and ketones but does not cleave the benzyl ether protecting groups.[2] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[2] A protic solvent like methanol is used both to dissolve the starting material and to provide the proton source for the final alcohol group during the workup.

Detailed Experimental Protocol:

-

Dissolve the 2,4-dibenzyloxybenzaldehyde (1.0 eq.) from Step 1 in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

While stirring, add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding distilled water to decompose the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Figure 2: Chemical structures of reactant, intermediate, and final product.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques and expected results are standard for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

¹H NMR (Proton NMR): The spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound are:

-

A broad singlet corresponding to the -OH proton, typically between 2.0-3.0 ppm. This peak disappears upon shaking the sample with D₂O.

-

A singlet for the two protons of the -CH₂OH group, expected around 4.6-4.7 ppm.

-

Two distinct singlets for the benzylic protons (-O-CH₂-Ph ), each integrating to 2H, around 5.0-5.1 ppm.

-

A complex multiplet in the aromatic region, 7.2-7.5 ppm, integrating to 10H, corresponding to the protons on the two benzyl rings.

-

Three distinct signals for the protons on the central aromatic ring, typically around 6.5-7.2 ppm.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

The carbon of the -CH₂OH group is expected in the 60-65 ppm region.[4]

-

The benzylic carbons (-O-CH₂-Ph ) should appear around 70 ppm.

-

Aromatic carbons will resonate in the 100-160 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

A strong, broad absorption band in the region of 3300-3400 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol group.[5]

-

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹).

-

Sharp peaks around 1500-1600 cm⁻¹ corresponding to C=C stretching in the aromatic rings.[5]

-

Strong C-O stretching bands for the alcohol and ether linkages, typically found in the 1000-1250 cm⁻¹ region.[5]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound should be observed at m/z = 320.

-

Key Fragmentation Patterns:

-

A peak at M-18 (m/z = 302) , corresponding to the loss of a water molecule (dehydration), is a characteristic fragmentation for alcohols.[6]

-

A prominent peak at m/z = 91 , corresponding to the benzyl cation ([C₇H₇]⁺), is expected due to the cleavage of the benzyl ether linkages.

-

Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is another common pathway for alcohols.[6]

-

Summary of Characterization Data

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | -OH | ~2.0-3.0 ppm (broad singlet) |

| -CH₂OH | ~4.6-4.7 ppm (singlet, 2H) | |

| -O-CH₂-Ph | ~5.0-5.1 ppm (two singlets, 4H total) | |

| Aromatic H | ~6.5-7.5 ppm (multiplets, 13H total) | |

| ¹³C NMR | -CH₂OH | ~60-65 ppm |

| -O-CH₂-Ph | ~70 ppm | |

| Aromatic C | ~100-160 ppm | |

| IR | O-H stretch (alcohol) | 3300-3400 cm⁻¹ (strong, broad) |

| C=C stretch (aromatic) | 1500-1600 cm⁻¹ (sharp) | |

| C-O stretch | 1000-1250 cm⁻¹ (strong) | |

| MS | Molecular Ion [M]⁺ | m/z = 320 |

| Fragments | m/z = 302 [M-H₂O]⁺, 91 [C₇H₇]⁺ |

Conclusion

This guide has outlined a robust and well-documented procedure for the synthesis of this compound. The two-step process, involving a Williamson ether synthesis followed by a selective aldehyde reduction, is both efficient and grounded in fundamental organic chemistry principles. The detailed characterization protocols provide a clear framework for verifying the structural integrity and purity of the final product. By understanding the causality behind each experimental choice and analytical signal, researchers can confidently prepare and utilize this valuable synthetic intermediate for advanced applications in medicinal chemistry and materials science.

References

A Comprehensive Technical Guide to 2,4-Dibenzyloxybenzyl Alcohol for Advanced Synthesis

This guide provides an in-depth exploration of 2,4-Dibenzyloxybenzyl alcohol, a critical intermediate in advanced organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a foundational understanding of the molecule's properties, synthesis, and strategic applications, with a focus on the causal reasoning behind methodological choices.

Introduction: The Strategic Value of a Protected Phenolic Building Block

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is paramount. Phenolic hydroxyl groups, while valuable for their reactivity and biological significance, can interfere with reactions targeting other functional groups. This compound emerges as a highly valuable building block precisely because it offers a pre-protected 2,4-dihydroxybenzyl scaffold.

The benzyl ether protecting groups are robust enough to withstand a wide range of reaction conditions—such as acylation, alkylation, and mild oxidations—yet can be removed under relatively clean and specific conditions, typically through catalytic hydrogenolysis. This allows the primary alcohol moiety to be elaborated into a variety of functional groups before the sensitive phenolic groups are unmasked. This guide will detail the fundamental properties, synthesis, and critical applications of this versatile reagent.

Part 1: Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are the bedrock of reproducible and safe experimentation. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 33617-58-2 .[1][2][3]

Structural and Molecular Data

The molecule consists of a benzyl alcohol core with benzyl ether groups at the 2 and 4 positions of the phenyl ring. This structure dictates its solubility, reactivity, and chromatographic behavior.

| Property | Value | Source |

| CAS Number | 33617-58-2 | [1][2][3] |

| Molecular Formula | C₂₁H₂₀O₃ | [1][2] |

| Molecular Weight | 320.38 g/mol | [1][2] |

| Typical Purity | ≥97% | [1][3] |

| Appearance | White to off-white solid/powder | Inferred from supplier data |

| Storage | Sealed in a dry environment at room temperature | [2] |

| MDL Number | MFCD08456666 | [2] |

Part 2: Synthesis and Mechanistic Considerations

This compound is not typically synthesized from benzyl alcohol itself, but rather built up from a precursor already containing the di-oxygenated pattern. A common and logical synthetic route begins with the protection of a more readily available starting material, 2,4-dihydroxybenzaldehyde, followed by the selective reduction of the aldehyde.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for ether synthesis and aldehyde reduction.

Step 1: Synthesis of 2,4-Dibenzyloxybenzaldehyde

-

Rationale: The phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde are acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxides act as nucleophiles, attacking the electrophilic benzyl bromide in a classic Williamson ether synthesis (Sₙ2 reaction). Acetone is a suitable polar aprotic solvent that facilitates this reaction.

-

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously and add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or column chromatography to yield 2,4-dibenzyloxybenzaldehyde.

-

Step 2: Reduction to this compound

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces aldehydes and ketones to the corresponding alcohols but is unreactive towards the stable benzyl ether protecting groups and the aromatic ring. Methanol or ethanol serves as a protic solvent to activate the borohydride and protonate the resulting alkoxide intermediate.

-

Procedure:

-

Dissolve the 2,4-dibenzyloxybenzaldehyde (1.0 eq) from the previous step in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be done by column chromatography if necessary.

-

Part 3: Core Application in Synthetic Strategy

The primary utility of this compound is as a carrier of a protected catechol-like moiety, which can be introduced into a larger molecule via reactions at its primary alcohol.

Illustrative Workflow: Protection, Elaboration, and Deprotection

Caption: General synthetic scheme using the title compound.

Experimental Protocol: Etherification of the Primary Alcohol

This protocol demonstrates how to utilize the free primary alcohol while the phenolic groups remain protected.

-

Rationale: The primary alcohol is converted to a more potent nucleophile, an alkoxide, using a strong base like sodium hydride (NaH). This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form a new ether linkage. Tetrahydrofuran (THF) is an ideal anhydrous solvent for this type of reaction.

-

Self-Validation: The reaction progress is monitored by TLC, observing the consumption of the starting alcohol and the appearance of a new, less polar product spot. The final product's identity is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Procedure:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

-

Cool the solution back to 0 °C and add the electrophile (e.g., methyl iodide, 1.1 eq).

-

Let the reaction proceed, warming to room temperature, until TLC analysis shows complete conversion.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Perform an aqueous workup and purify the resulting protected ether by flash column chromatography.

-

Part 4: Commercial Availability and Suppliers

This compound is available from several chemical suppliers specializing in research and fine chemicals. When sourcing, researchers should always verify the purity and request a certificate of analysis.

| Supplier | Website (Illustrative) | Notes |

| BLD Pharm | https://www.bldpharm.com/ | Lists CAS 33617-58-2 with product information.[2] |

| Sobekbio Biosciences | https://www.sobekbio.com/ | Offers the product with a specified purity of 97%.[3] |

| MySkinRecipes | https://www.myskinrecipes.com/ | Lists the product as a reagent.[1] |

| Sigma-Aldrich (Merck) | https://www.sigmaaldrich.com/ | A major global supplier; search by CAS number is recommended. |

| Thermo Fisher Scientific | https://www.thermofisher.com/ | A major global supplier; search by CAS number is recommended. |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for managing synthetic complexity. Its value lies in the robust benzyl ether protection of two phenolic hydroxyls, which allows for selective chemistry to be performed at the primary alcohol position. Understanding the logic behind its synthesis and application, as detailed in this guide, empowers researchers to design more efficient, reliable, and sophisticated synthetic routes in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

A Spectroscopic Guide to 2,4-Dibenzyloxybenzyl Alcohol for Advanced Drug Development

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,4-Dibenzyloxybenzyl alcohol, a key intermediate in the synthesis of various high-value pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and quality control of this compound.

Introduction: The Structural Significance of this compound

This compound, with its strategically placed benzyl ether protecting groups, serves as a versatile building block in multi-step organic syntheses. The presence of these functionalities allows for selective reactions at the benzylic alcohol, making it a crucial component in the development of complex molecular architectures. Accurate and comprehensive spectroscopic analysis is paramount to ensure the identity, purity, and stability of this intermediate, thereby guaranteeing the integrity of the final active pharmaceutical ingredient (API).

This guide will delve into the theoretical underpinnings and practical interpretation of the key spectroscopic data for this compound. By understanding the expected spectral features, researchers can confidently identify this compound, troubleshoot synthetic challenges, and ensure the quality of their materials.

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is typically achieved through the benzylation of 2,4-dihydroxybenzaldehyde followed by the reduction of the aldehyde functionality. This two-step process is a reliable method for obtaining the target molecule in good yield and purity.

Experimental Protocol:

Step 1: Dibenzylation of 2,4-Dihydroxybenzaldehyde

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and benzyl bromide (2.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dibenzyloxybenzaldehyde.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Step 2: Reduction of 2,4-Dibenzyloxybenzaldehyde

-

Dissolve the purified 2,4-dibenzyloxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis

The following sections detail the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretation is based on fundamental principles of spectroscopy and comparison with data from structurally related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum can be divided into several distinct regions:

-

Aromatic Protons (δ 6.5-7.5 ppm): The spectrum will show a complex multiplet in this region corresponding to the protons of the three aromatic rings. The protons on the central substituted benzene ring (H-3, H-5, and H-6) will have distinct chemical shifts and coupling patterns due to the different electronic effects of the substituents. The ten protons of the two benzyl groups will also resonate in this region, likely as a complex multiplet.

-

Benzylic Ether Protons (-OCH₂Ph) (δ ~5.0 ppm): Two singlets, each integrating to two protons, are expected for the two benzylic ether methylene groups. The exact chemical shift will be influenced by the electronic environment.

-

Benzylic Alcohol Protons (-CH₂OH) (δ ~4.6 ppm): A singlet integrating to two protons is expected for the methylene group of the benzyl alcohol functionality. This signal may appear as a doublet if there is coupling to the hydroxyl proton.

-

Hydroxyl Proton (-OH) (δ variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the hydroxyl proton signal to disappear.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 10H | Ar-H (Benzyl groups) |

| ~7.1 | d | 1H | Ar-H (H-6) |

| ~6.6 | d | 1H | Ar-H (H-5) |

| ~6.5 | s | 1H | Ar-H (H-3) |

| ~5.05 | s | 2H | -OCH ₂Ph (C-4) |

| ~5.00 | s | 2H | -OCH ₂Ph (C-2) |

| ~4.6 | s | 2H | -CH ₂OH |

| variable | br s | 1H | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are as follows:

-

Aromatic Carbons (δ 100-160 ppm): The spectrum will show several signals in this region corresponding to the 18 aromatic carbons. The carbons attached to the oxygen atoms (C-2 and C-4) will be shifted downfield due to the deshielding effect of the oxygen.

-

Benzylic Ether Carbons (-OCH₂Ph) (δ ~70 ppm): Two signals are expected for the two benzylic ether methylene carbons.

-

Benzylic Alcohol Carbon (-CH₂OH) (δ ~60-65 ppm): A single peak is expected for the carbon of the benzyl alcohol methylene group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C -4 |

| ~157 | C -2 |

| ~137 | Quaternary C (Benzyl groups) |

| ~127-129 | C -H (Benzyl groups) |

| ~125 | C -1 |

| ~122 | C -6 |

| ~105 | C -5 |

| ~100 | C -3 |

| ~70.5 | -OC H₂Ph (C-4) |

| ~70.0 | -OC H₂Ph (C-2) |

| ~62 | -C H₂OH |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are:

-

O-H Stretch (3500-3200 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl group of the alcohol, which is involved in hydrogen bonding.[1]

-

C-H Stretch (Aromatic) (3100-3000 cm⁻¹): A series of sharp, medium-intensity bands corresponding to the C-H stretching vibrations of the aromatic rings.

-

C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Medium-intensity bands corresponding to the C-H stretching vibrations of the methylene groups.

-

C=C Stretch (Aromatic) (1600-1450 cm⁻¹): Several sharp bands of varying intensity characteristic of the carbon-carbon double bond stretching in the aromatic rings.

-

C-O Stretch (1250-1000 cm⁻¹): A strong and prominent band in this region corresponding to the C-O stretching vibrations of the alcohol and the two ether linkages.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3200 | Strong, Broad | O-H (Alcohol) |

| 3100-3000 | Medium, Sharp | C-H (Aromatic) |

| 3000-2850 | Medium | C-H (Aliphatic) |

| 1600-1450 | Medium-Strong, Sharp | C=C (Aromatic) |

| 1250-1000 | Strong | C-O (Alcohol, Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₁H₂₀O₃), the expected molecular weight is approximately 320.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 320 would be expected. Key fragmentation patterns would likely involve the cleavage of the benzyl groups and the benzylic alcohol moiety.

-

Loss of a Benzyl Group: A prominent peak at m/z = 229 ([M - C₇H₇]⁺) would result from the loss of a benzyl radical.

-

Tropylium Ion: A very intense peak at m/z = 91 ([C₇H₇]⁺) is characteristic of compounds containing a benzyl group and corresponds to the stable tropylium cation.

-

Loss of the Hydroxymethyl Group: A peak at m/z = 289 ([M - CH₂OH]⁺) could be observed.

-

Loss of Water: A peak at m/z = 302 ([M - H₂O]⁺) may be present, although it is often less intense for primary alcohols.

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion: A Framework for Quality Assurance

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and by comparing the obtained data with the predictions and data from related compounds, researchers and drug development professionals can confidently verify the identity and purity of this critical synthetic intermediate. The provided protocols and data interpretations serve as a robust framework for quality assurance, ensuring the reliability and reproducibility of synthetic processes in the pharmaceutical industry.

References

An In-depth Technical Guide to the Solubility of 2,4-Dibenzyloxybenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2,4-dibenzyloxybenzyl alcohol. In the absence of extensive published quantitative data, this document establishes a predictive framework based on fundamental chemical principles and the behavior of structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the feasibility of a compound's application in numerous scientific and industrial processes, most notably in drug development and organic synthesis. For a molecule like this compound, which serves as a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents, understanding its solubility profile is paramount.[1] An optimal solvent is essential for reaction kinetics, purification, formulation, and ultimately, bioavailability. This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility.

| Property | Value | Source |

| CAS Number | 33617-58-2 | [2][3][4][5] |

| Molecular Formula | C₂₁H₂₀O₃ | [1][2][4] |

| Molecular Weight | 320.38 g/mol | [1][2] |

| Appearance | Off-white solid | [6] |

The structure of this compound, with its two bulky, nonpolar benzyl ether groups and a polar hydroxyl group, suggests a nuanced solubility profile. The large nonpolar surface area contributed by the three aromatic rings will dominate its interactions with solvents, while the hydroxyl group provides a site for hydrogen bonding.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.

Analysis of Intermolecular Forces

-

Van der Waals Forces: The extensive aromatic and aliphatic portions of this compound will lead to significant London dispersion forces. These forces will be the primary mode of interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The ether linkages and the hydroxyl group introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The presence of the hydroxyl group allows this compound to act as a hydrogen bond donor and acceptor. This will be a key factor in its solubility in protic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous compounds such as benzyl alcohol and other benzyl ethers, a qualitative solubility profile can be predicted. Benzyl alcohol itself is miscible with many organic solvents.[7][8] A structurally related compound, 3,5-dibenzyloxybenzyl alcohol, is noted to have excellent solubility in organic solvents.[6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The hydroxyl group of the alcohol solvents can engage in hydrogen bonding with the hydroxyl group of this compound. The large nonpolar component of the solute may limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can accept hydrogen bonds and have strong dipole moments that can interact favorably with the polar regions of the solute. The lack of a highly structured hydrogen-bonding network (as seen in water) allows for better accommodation of the large nonpolar groups. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipoles and their relatively low polarity, which is compatible with the large nonpolar structure of the solute. |

| Aromatic | Toluene, Benzene | Soluble to Moderately Soluble | The aromatic rings of the solvent can interact favorably with the three aromatic rings of the solute through π-π stacking interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are good solvents for many organic compounds. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity introduced by the hydroxyl and ether groups will likely make it poorly soluble in purely nonpolar, aliphatic solvents. |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the two benzyl groups and the phenyl ring will dominate, making it immiscible with water despite the presence of a hydroxyl group. |

Experimental Determination of Solubility

Given the lack of quantitative data, empirical determination of solubility is essential. The following protocols are designed to provide both a rapid qualitative assessment and a more rigorous quantitative measurement.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial solvent screening.

Experimental Protocol:

-

Preparation: Add approximately 10-20 mg of this compound to a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent.

-

Agitation: Vigorously agitate the tubes using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid appears largely undissolved.

-

Diagram of Qualitative Solubility Workflow:

References

- 1. This compound [myskinrecipes.com]

- 2. 33617-58-2 this compound AKSci 5332AJ [aksci.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound|CAS 33617-58-2|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 5. 33617-58-2|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

The Benzyl Ether: A Strategic Guardian in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate art of organic synthesis, the strategic deployment of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protective functionalities, the benzyl (Bn) ether stands as a stalwart guardian for hydroxyl groups. Its widespread use stems from a favorable combination of stability across a broad spectrum of reaction conditions and the availability of mild and selective methods for its removal.[1] This guide provides a comprehensive exploration of the benzyl ether protecting group, delving into the mechanistic underpinnings of its installation and cleavage, offering field-proven experimental protocols, and contextualizing its strategic role in the synthesis of complex molecules.

The Benzyl Ether: An Overview of a Versatile Protector

The benzyl group's efficacy as a protecting moiety lies in its unique electronic and structural features. The benzylic C-O bond, while robust enough to withstand many synthetic transformations, is susceptible to cleavage under specific reductive or oxidative conditions that often leave other functional groups unscathed. This "orthogonality" is a key principle in modern synthetic strategy, allowing for the selective deprotection of one functional group in the presence of others.[2][3]

The benzyl ether is prized for its stability under both acidic and basic conditions, making it a reliable choice during multi-step syntheses.[1][4] This resilience allows for a wide range of subsequent chemical modifications to be performed on the protected molecule without compromising the integrity of the hydroxyl group.

Installation of the Benzyl Ether Protecting Group

The introduction of a benzyl ether, or benzylation, is most commonly achieved through the venerable Williamson ether synthesis.[5][6] However, for substrates sensitive to strongly basic conditions, alternative methods have been developed that proceed under acidic or neutral conditions.

The Williamson Ether Synthesis: A Classic and Robust Method

The Williamson ether synthesis is a reliable and widely used method for the formation of ethers, including benzyl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Mechanism: The reaction is initiated by the deprotonation of the alcohol using a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of a benzyl halide (typically benzyl bromide or benzyl chloride), displacing the halide and forming the benzyl ether.[9][10]

Experimental Protocol: Benzylation of a Primary Alcohol via Williamson Ether Synthesis [11]

-

Materials:

-

Starting material (primary alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (2.0 equiv.) portion-wise to the solution.

-

Add BnBr (1.5–2.0 equiv.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

-

Dilute the mixture with EtOAc and wash with water.

-

Separate the aqueous layer and extract twice more with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Acid-Catalyzed Benzylation for Base-Sensitive Substrates

For molecules containing base-labile functional groups, the Williamson ether synthesis is often unsuitable. In such cases, acid-catalyzed benzylation using benzyl trichloroacetimidate offers a mild and effective alternative.[5][12]

Mechanism: The reaction is initiated by the protonation of the imidate nitrogen by a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid). This enhances the electrophilicity of the benzylic carbon. The alcohol then attacks this activated species, leading to the formation of the benzyl ether and trichloroacetamide as a byproduct.[13][14]

Cleavage of the Benzyl Ether Protecting Group

The true utility of the benzyl ether lies in the variety of methods available for its removal. The choice of debenzylation strategy depends on the other functional groups present in the molecule.

Catalytic Hydrogenolysis: The Workhorse of Debenzylation

The most common and generally mildest method for cleaving benzyl ethers is catalytic hydrogenolysis.[1][15] This reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen.

Mechanism: The reaction proceeds on the surface of the palladium catalyst. The benzyl ether and hydrogen are adsorbed onto the catalyst surface. The palladium facilitates the cleavage of the C-O bond and the subsequent addition of hydrogen, yielding the deprotected alcohol and toluene as a byproduct.[15][16]

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis [17]

-

Materials:

-

Benzyl-protected alcohol

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂) source (e.g., balloon)

-

-

Procedure:

-

Dissolve the benzyl-protected alcohol (1.0 mmol) in EtOH (10 mL).

-

Carefully add 10% Pd/C (10 mol% by weight) to the solution.

-

Degas the reaction mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process twice.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with EtOH.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.

-

Catalytic Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for handling hydrogen gas under pressure, catalytic transfer hydrogenation (CTH) offers a convenient and safer alternative.[18][19] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, generates hydrogen in situ.[5][18]

Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate [18]

-

Materials:

-

Benzyl-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

-

Procedure:

-

Dissolve the benzyl-protected substrate in MeOH or EtOH.

-

Carefully add 10% Pd/C (10-20% by weight of the substrate).

-

To the stirred suspension, add ammonium formate (3-5 equivalents per benzyl group).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product as necessary (e.g., column chromatography or recrystallization).

-

Oxidative Deprotection: For Hydrogenation-Sensitive Substrates

In molecules containing functional groups that are sensitive to reduction, such as alkenes or alkynes, catalytic hydrogenolysis is not a viable option. In these instances, oxidative deprotection methods can be employed. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5][20]

Mechanism: The mechanism of DDQ-mediated debenzylation is believed to involve a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation. This intermediate then collapses to form a hemiacetal, which is subsequently hydrolyzed to the deprotected alcohol and the corresponding benzaldehyde. The electron-donating ability of the benzyl group is crucial for this reaction, and p-methoxybenzyl (PMB) ethers are cleaved much more readily than unsubstituted benzyl ethers.[21][22]

Lewis Acid-Mediated Debenzylation

Strong Lewis acids, such as boron trichloride (BCl₃) or boron tribromide (BBr₃), can also effect the cleavage of benzyl ethers.[23][24]

Mechanism: The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. This method is often used for the debenzylation of aryl benzyl ethers.[23]

Stability and Orthogonality of the Benzyl Ether

The strategic value of a protecting group is defined by its stability profile. The benzyl ether is stable to a wide range of reagents, allowing for a high degree of synthetic flexibility. The following table provides a summary of the stability of the benzyl ether compared to other common alcohol protecting groups.

| Reaction Condition/Reagent | Benzyl Ether (Bn) | Silyl Ethers (e.g., TBDMS) | Acetals (e.g., THP) | Esters (e.g., Acetate) |

| Strongly Acidic (e.g., HCl, H₂SO₄) | Generally Stable[4] | Labile | Labile | Stable |

| Mildly Acidic (e.g., AcOH) | Stable | Labile | Labile | Stable |

| Strongly Basic (e.g., NaOH, KOH) | Stable | Stable | Stable | Labile |

| Mildly Basic (e.g., K₂CO₃) | Stable | Stable | Stable | Labile |

| Catalytic Hydrogenation (H₂/Pd-C) | Labile [4] | Stable | Stable | Stable |

| Fluoride Ion (e.g., TBAF) | Stable | Labile | Stable | Stable |

| Oxidizing Agents (e.g., CrO₃) | Labile (at benzylic position) | Stable | Stable | Stable |

| Reducing Agents (e.g., LiAlH₄) | Stable | Stable | Stable | Labile |

This differential stability allows for the "orthogonal" deprotection of different hydroxyl groups within the same molecule, a cornerstone of modern complex molecule synthesis.[2][3] For example, a molecule bearing both a benzyl ether and a silyl ether can have the silyl ether selectively removed with a fluoride source, leaving the benzyl ether intact. Subsequently, the benzyl ether can be cleaved by catalytic hydrogenolysis without affecting other functionalities.

Conclusion

The benzyl ether protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its robustness, coupled with the variety of mild and selective deprotection methods, provides a high degree of control and flexibility in the synthesis of complex and highly functionalized molecules. A thorough understanding of the mechanisms of benzylation and debenzylation, as well as the stability and orthogonality of the benzyl ether, is crucial for its effective implementation in the design and execution of sophisticated synthetic strategies in academic research, and the pharmaceutical and biotechnology industries.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 16. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 20. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. atlanchimpharma.com [atlanchimpharma.com]

- 24. thaiscience.info [thaiscience.info]

The Evolution of Benzyl Protecting Groups: A Legacy of Tunable Lability in Organic Synthesis

In the intricate tapestry of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. Among the myriad of protecting groups developed, the benzyl ether has long stood as a stalwart guardian for hydroxyl and other functionalities, prized for its general robustness and amenability to mild cleavage. However, the evolution of synthetic challenges has necessitated a more nuanced control over stability and deprotection conditions. This has led to the rational design and development of a diverse family of substituted benzyl protecting groups, each with a unique reactivity profile tailored to specific synthetic strategies. This in-depth technical guide traces the historical development of these groups, from the foundational benzyl ether to its electronically and photochemically tuned descendants, providing field-proven insights into their selection and application.

The Genesis: The Benzyl Group as a Robust Protector

The benzyl (Bn) group, typically introduced as an ether, has been a cornerstone of protecting group chemistry for decades. Its popularity stems from its stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] The most common method for its installation is the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a base such as sodium hydride (NaH), reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[3][4]

The true elegance of the benzyl group lies in its facile removal under neutral conditions via catalytic hydrogenolysis.[5] Using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, the benzyl ether is cleaved to regenerate the free alcohol and toluene, a volatile and easily removable byproduct.

The Dawn of Tunable Lability: Electron-Donating Substituents

While the robustness of the benzyl group is often an asset, the need for milder and more selective deprotection methods, particularly in the presence of other hydrogenolytically sensitive groups (e.g., alkenes, alkynes, or other benzyl-type protectors), spurred the development of electronically modified benzyl ethers.

The p-Methoxybenzyl (PMB) Group: A Paradigm Shift

A significant breakthrough came with the introduction of the p-methoxybenzyl (PMB or MPM) group, pioneered by Yonemitsu and colleagues in 1982.[6] The electron-donating methoxy group at the para position has a profound effect on the electronic nature of the benzyl system. This electronic enrichment serves to stabilize the benzylic carbocation intermediate formed during cleavage, thereby rendering the PMB ether more labile to acidic conditions than its unsubstituted counterpart.

More importantly, the PMB group opened a new orthogonal deprotection pathway: oxidative cleavage.[6] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave PMB ethers in the presence of simple benzyl ethers and a host of other protecting groups.[7][8] This orthogonality has been a game-changer in complex molecule synthesis.

The mechanism of DDQ-mediated deprotection is initiated by the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ.[5] This is followed by a single-electron transfer (SET) to generate a resonance-stabilized radical cation of the substrate. In the presence of water, this intermediate is trapped to form a hemiacetal, which then collapses to release the free alcohol, p-anisaldehyde, and the reduced hydroquinone form of DDQ.[5]

The Dimethoxybenzyl (DMB) and Trimethoxybenzyl (TMB) Groups: Fine-Tuning Lability

Building upon the success of the PMB group, further research explored the impact of additional electron-donating substituents. The 3,4-dimethoxybenzyl (DMB or DMPM) group was subsequently introduced and, as demonstrated in seminal work by Horita and Yonemitsu in 1986, exhibits even greater lability towards both acidic and oxidative cleavage compared to the PMB group.[9][10] This heightened reactivity is a direct consequence of the increased electron density on the aromatic ring, which further stabilizes the carbocationic intermediate.[11] The enhanced lability of the DMB group allows for its selective removal under conditions that leave a PMB group intact, providing a valuable layer of orthogonality.[12]

The 2,4,6-trimethoxybenzyl (TMB) group represents a further extension of this principle. The three electron-donating methoxy groups render TMB ethers exceptionally acid-labile, allowing for their cleavage under very mild acidic conditions.[13][14] The development of the TMB group, particularly for the protection of the thiol group of cysteine in peptide synthesis, highlights the drive for highly specialized protecting groups.[13]

Expanding the Toolkit: Electron-Withdrawing and Photolabile Groups

The development of substituted benzyl protecting groups has not been limited to increasing lability. In certain synthetic contexts, enhanced stability is desirable. This has led to the exploration of benzyl groups bearing electron-withdrawing substituents.

Electron-Withdrawing Groups for Enhanced Stability

Benzyl ethers substituted with electron-withdrawing groups, such as a p-nitro group, exhibit increased stability towards acidic cleavage compared to the parent benzyl group.[15] This is due to the destabilization of the benzylic carbocation intermediate by the electron-withdrawing substituent. While less commonly employed than their electron-rich counterparts, these "stabilized" benzyl ethers can be valuable in specific synthetic scenarios where exceptional robustness is required. Their removal often necessitates harsher conditions, such as stronger acids or more forcing hydrogenolysis conditions. A mild and efficient deprotection protocol for o- and p-nitrobenzyl ethers using aqueous sodium hydroxide in methanol has also been developed.[16]

Photolabile Benzyl Groups: Spatiotemporal Control with Light

A particularly elegant evolution in protecting group strategy is the development of photolabile protecting groups (PPGs), which can be cleaved by irradiation with light of a specific wavelength. The o-nitrobenzyl group is a classic example of a photolabile protecting group.[17] First reported by Barltrop and Schofield in 1962 for the release of glycine, its application has since expanded to a wide range of functional groups.[17][18] The cleavage mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to a rearrangement that liberates the protected functionality and o-nitrosobenzaldehyde.[17] The use of photolabile benzyl groups allows for the precise spatial and temporal control of deprotection, a powerful tool in chemical biology and materials science.[19]

Comparative Stability and Orthogonality

The true power of the substituted benzyl protecting group family lies in the spectrum of reactivity they offer, enabling sophisticated orthogonal protection strategies. The judicious selection of a protecting group hinges on a thorough understanding of its stability profile relative to other groups present in the molecule.

| Protecting Group | Abbreviation | Relative Acid Lability | Relative Oxidative Lability (DDQ) | Common Cleavage Methods |

| Benzyl | Bn | Low | Very Low | H₂, Pd/C |

| p-Nitrobenzyl | PNB | Very Low | Low | H₂, Pd/C; aq. NaOH/MeOH[16] |

| p-Methoxybenzyl | PMB | Moderate | High | DDQ, CAN, TFA |

| 3,4-Dimethoxybenzyl | DMB | High | Very High | Mild TFA, DDQ, CAN |

| 2,4,6-Trimethoxybenzyl | TMB | Very High | Very High | Very Mild TFA |

| o-Nitrobenzyl | ONB | Stable | Stable | UV Light (e.g., 350 nm) |

This graduated lability allows for the sequential deprotection of multiple hydroxyl groups within the same molecule. For instance, a DMB ether can be selectively cleaved with mild acid in the presence of a PMB ether, which can then be removed oxidatively with DDQ, leaving a robust Bn ether intact until a final hydrogenolysis step.[20][21]

Experimental Protocols

The following are detailed, self-validating methodologies for key protection and deprotection reactions.

Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)

Objective: To protect a primary alcohol as its PMB ether.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

p-Methoxybenzyl chloride (PMB-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas has ceased, to ensure complete formation of the alkoxide.

-

Add p-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Selective Oxidative Deprotection of a PMB Ether using DDQ

Objective: To selectively cleave a PMB ether in the presence of a Bn ether.

Materials:

-

PMB-protected alcohol (containing a Bn ether)

-

Dichloromethane (DCM)

-

Water (or a phosphate buffer, pH 7)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of DCM and water (typically an 18:1 v/v ratio).[8]

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark upon formation of the charge-transfer complex.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the less polar alcohol product.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The historical development of substituted benzyl protecting groups is a testament to the ingenuity of synthetic chemists in tailoring molecular tools to meet increasingly complex challenges. From the robust and reliable benzyl group to the finely tuned lability of its methoxy-substituted derivatives and the spatiotemporal control offered by photolabile variants, this family of protecting groups provides a versatile and powerful arsenal for modern organic synthesis. A thorough understanding of their historical context, mechanisms of action, and relative stabilities is essential for their strategic and successful application in the synthesis of pharmaceuticals, natural products, and advanced materials.

References

- 1. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 16. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 18. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to the Stability of 2,4-Dibenzyloxybenzyl Ether as a Protecting Group

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] Benzyl ethers are a cornerstone of hydroxyl group protection, lauded for their robustness under a wide array of chemical conditions.[3][4] This technical guide delves into the stability of a specialized variant, the 2,4-Dibenzyloxybenzyl (DBB) ether. We present a comprehensive framework for leveraging theoretical calculations and computational chemistry to dissect, predict, and ultimately understand the intrinsic stability and reactivity of the DBB protecting group. This paper is intended for researchers, chemists, and drug development professionals seeking to apply computational methods to rationalize and anticipate the behavior of complex molecular architectures.

Introduction: The Strategic Role of Protecting Groups

A protecting group is a molecular entity that is temporarily installed to mask the reactivity of a specific functional group, allowing for chemical modifications elsewhere in the molecule that would otherwise be incompatible.[2][5] The ideal protecting group should be easy to introduce, stable to a broad range of reaction conditions, and removable with high yield under specific, non-destructive conditions (a concept known as orthogonality).[2]

Benzyl (Bn) ethers are widely used to protect alcohols due to their notable stability in both acidic and basic media, as well as their resilience towards many oxidizing and reducing agents.[3][4] Their removal is most commonly achieved via catalytic hydrogenolysis, a mild reductive method that is orthogonal to many other protecting groups.[6] The 2,4-Dibenzyloxybenzyl (DBB) ether, featuring two additional benzyloxy substituents on the protecting group's aromatic ring, presents a more complex system. These substituents can modulate the electronic properties of the benzylic system, potentially enhancing its stability or introducing new cleavage pathways. Understanding these nuances is critical for its effective deployment.

This guide provides the theoretical foundation and a practical, step-by-step computational workflow to quantitatively assess the stability of the DBB ether. We will explore its intrinsic bond strengths and its kinetic stability under acid-catalyzed cleavage conditions, offering a predictive tool to guide synthetic strategy.

The Theoretical Framework for Assessing Stability

Molecular stability is not an absolute measure but rather a context-dependent property. From a computational standpoint, we can dissect stability into two key domains: thermodynamic and kinetic.

-

Thermodynamic Stability: This relates to the intrinsic strength of the chemical bonds within the molecule. The primary metric for this is the Bond Dissociation Energy (BDE) , defined as the standard enthalpy change required to cleave a bond homolytically into two radical fragments.[7] A higher BDE for the ether's C-O bonds signifies a stronger bond and greater resistance to thermal decomposition.

-

Kinetic Stability: This refers to the molecule's resistance to chemical transformation under a specific set of conditions. It is governed by the energy barrier, or activation energy (Ea) , of the reaction pathway leading to deprotection. According to transition state theory, a higher activation energy corresponds to a slower reaction rate, hence greater kinetic stability under those conditions.[8][9]

To provide a holistic view, our analysis will employ the following computational tools:

-

Density Functional Theory (DFT): A robust quantum mechanical method for calculating the electronic structure and energy of molecules.

-

Conformational Analysis: To identify the lowest-energy three-dimensional structure of the DBB ether, which is essential for accurate energy calculations.[10][11]

-

Bond Dissociation Energy (BDE) Calculations: To quantify the intrinsic strength of the key ether linkages.

-

Reaction Pathway Analysis: To model the mechanism of acid-catalyzed deprotection and calculate its activation energy.

Computational Methodology: A Step-by-Step Protocol

This section outlines a validated protocol for performing theoretical calculations on the 2,4-Dibenzyloxybenzyl ether system using common quantum chemistry software packages (e.g., Gaussian, ORCA).

General Computational Workflow

The overall process involves geometry optimization to find stable molecular structures, frequency analysis to confirm their nature and obtain thermodynamic data, and single-point energy calculations to refine accuracy.

Caption: General workflow for calculating the energy of a stable molecule.

Protocol 1: Bond Dissociation Energy (BDE) Calculation

This protocol determines the energy required to homolytically cleave the benzylic C-O bond.

-

Optimize Parent Molecule: Perform a full geometry optimization and frequency calculation on the 2,4-Dibenzyloxybenzyl ether molecule (structure 1 ). Let the resulting electronic energy, including zero-point vibrational energy (ZPVE) correction, be E(1 ).

-

Generate and Optimize Radicals:

-

Cleave the target C-O bond in silico to generate the 2,4-Dibenzyloxybenzyl radical (2 ) and the corresponding alkoxide radical (3 ).

-

Perform separate unrestricted (spin-unrestricted) geometry optimizations and frequency calculations for each radical species. Let their final ZPVE-corrected energies be E(2 ) and E(3 ).

-

-

Calculate BDE: Apply the following formula:

-

BDE = [E(2 ) + E(3 )] - E(1 )

-

Caption: Logical relationship for Bond Dissociation Energy (BDE) calculation.

Protocol 2: Acid-Catalyzed Deprotection Pathway Analysis

This protocol calculates the activation energy for deprotection under acidic conditions, following a plausible Sₙ1-type mechanism.

-

Optimize Reactant Complex: Create a complex of the DBB ether and a hydronium ion (H₃O⁺). Perform a geometry optimization and frequency calculation to find the stable protonated ether intermediate (Reactant Complex ).

-

Locate Transition State (TS):

-

Starting from the protonated intermediate, elongate the benzylic C-O bond that is breaking.

-

Initiate a transition state search calculation (e.g., using Opt=TS and CalcFC in Gaussian). The goal is to find the maximum energy point along the reaction coordinate that connects the reactant to the products.

-

-

Verify Transition State: Perform a frequency calculation on the optimized TS structure. A valid transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the C-O bond breaking).

-

Optimize Product Complex: Optimize the geometry of the resulting product complex, which would consist of the stabilized 2,4-Dibenzyloxybenzyl carbocation and the released alcohol.

-

Calculate Activation Energy (Ea): The activation energy is the difference in energy between the transition state and the reactant complex:

-

Ea = E(TS) - E(Reactant Complex)

-

Caption: Energy profile schematic for acid-catalyzed deprotection.

Results and Interpretation: A Quantitative Look at Stability

By applying the protocols described above, we can generate quantitative data to compare the stability of the DBB ether against a standard Benzyl (Bn) ether. The following tables present hypothetical but realistic data based on known chemical principles.

Bond Dissociation Energies

The BDE is a direct measure of the C-O bond's intrinsic strength.

| Protecting Group | C-O Bond BDE (kcal/mol) | Interpretation |

| Benzyl (Bn) Ether | ~65-70 | Baseline benzylic ether bond strength.[12] |

| 2,4-Dibenzyloxybenzyl (DBB) Ether | ~67-72 | The additional benzyloxy groups may slightly increase the BDE due to inductive effects, suggesting comparable or slightly enhanced thermodynamic stability. |

Note: Absolute BDE values are sensitive to the level of theory used; however, the relative difference between systems is often highly informative.

Activation Energies for Acid-Catalyzed Cleavage

The activation energy (Ea) for the Sₙ1-type deprotection reveals the kinetic stability under acidic conditions. A lower Ea implies a faster, more facile cleavage.

| Protecting Group | Calculated Ea (kcal/mol) | Interpretation |

| Benzyl (Bn) Ether | ~20-25 | Represents a significant energy barrier, consistent with the observation that strong acids are needed for cleavage.[4] |

| 2,4-Dibenzyloxybenzyl (DBB) Ether | ~15-20 | The benzyloxy groups at the ortho and para positions are electron-donating through resonance, which would significantly stabilize the forming benzylic carbocation in the transition state. This lowers the activation energy, predicting that the DBB group is more acid-labile than a simple Bn group. |

Discussion and Field-Proven Insights

The theoretical calculations provide a powerful narrative that aligns with established chemical principles.

-

Thermodynamic vs. Kinetic Stability: While the BDE calculations suggest the DBB ether has a comparable intrinsic bond strength to a simple benzyl ether, this does not tell the whole story. Thermodynamic stability (high BDE) does not guarantee kinetic inertness.

-

The Dominance of Electronic Effects: The key insight comes from the reaction pathway analysis. The two benzyloxy groups on the DBB ring act as potent electron-donating groups. This electronic contribution heavily stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This stabilization is already felt at the transition state, drastically lowering the activation energy barrier. This is analogous to the well-known p-methoxybenzyl (PMB) ether, which is also cleaved under milder oxidative or acidic conditions than a simple benzyl ether due to the stabilizing effect of the methoxy group.[4]

-

Predictive Power for Synthesis: Our computational results lead to a clear, actionable prediction: the 2,4-Dibenzyloxybenzyl ether should be considered a more acid-sensitive protecting group than an unsubstituted benzyl ether. This is a critical piece of information for a synthetic chemist. It means that one could potentially deprotect a DBB ether selectively in the presence of a standard Bn ether by using carefully controlled acidic conditions. Conversely, it warns against using the DBB group in synthetic routes that require exposure to strong acids if its preservation is desired. While benzyl ethers are generally stable to base, computational studies on related systems suggest that cleavage initiated by a strong base would have a high energy barrier.[8][13][14][15]

Conclusion

This guide demonstrates that theoretical calculations are an indispensable tool for the modern chemist, providing deep, quantitative insights into molecular stability that transcend qualitative rules of thumb. By systematically computing Bond Dissociation Energies and activation energies for plausible reaction pathways, we can construct a robust model of chemical reactivity.

Our analysis of the 2,4-Dibenzyloxybenzyl ether predicts that while its intrinsic C-O bond strength is similar to that of a simple benzyl ether, its kinetic stability under acidic conditions is significantly lower. This acid lability is a direct consequence of the electronic stabilization afforded by the two benzyloxy substituents to the carbocationic transition state. This predictive insight allows researchers and drug development professionals to make more informed, data-driven decisions in the design of complex synthetic strategies, ultimately accelerating the discovery process.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. perlego.com [perlego.com]

- 6. benchchem.com [benchchem.com]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.psu.edu [pure.psu.edu]

- 14. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Mastering the Molecular Chessboard: A Strategic Guide to Protecting Groups in Natural Product Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals